Product packaging for Schisandrol A(Cat. No.:)

Schisandrol A

Cat. No.: B1245909
M. Wt: 432.5 g/mol
InChI Key: YEFOAORQXAOVJQ-RKNYENMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisandrol A (SA) is a primary bioactive dibenzocyclooctadiene lignan isolated from the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This high-purity compound serves as a critical reference standard and active investigational agent in pharmacological research, with studies revealing its multifaceted biological activities and potential mechanisms of action. Research into this compound has highlighted its significant anti-pulmonary fibrosis properties. Investigations using in vitro and in vivo models have demonstrated that this compound alleviates pulmonary fibrosis through the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrotic processes . This effect is associated with the regulation of fibrosis-related proteins, including α-smooth muscle actin (α-SMA) and E-cadherin . Further metabolomics and network analysis studies suggest that this compound also rescues disordered energy metabolism and modulates amino acid metabolisms in pulmonary fibrosis, indicating a complex, metabolism-related mechanism of action . Beyond its anti-fibrotic effects, this compound exhibits a broad spectrum of research applications. It has shown promising neuroprotective activity, with potential relevance to neurodegenerative diseases such as Alzheimer's and Parkinson's disease, by protecting damaged nerve cells and enhancing antioxidant capacity . Its hepatoprotective effects are also a major area of investigation, with research indicating it can alleviate drug-induced liver injury, partly through the activation of autophagy processes . Furthermore, studies have explored its role in regulating immune function in immunosuppressive models and its potential to promote skin wound healing by modulating specific cellular pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1245909 Schisandrol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol

InChI

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1

InChI Key

YEFOAORQXAOVJQ-RKNYENMMSA-N

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Pictograms

Irritant; Environmental Hazard

Synonyms

schisandrol A

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthetic Pathways of Schisandrol a

Natural Sources and Distribution of Schisandrol A

This compound is a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Schisandraceae family, most notably Schisandra chinensis (Turcz.) Baill. nih.govnih.gov. It is recognized as one of the main functional constituents of this plant and serves as a key marker compound for its identification and quality assessment. nih.govnih.govnih.gov

Schisandra chinensis, a woody vine, is native to the forests and mountain slopes of Northeast Asia, with significant distribution in China, Korea, Japan, and parts of Russia. nih.govfrontiersin.org Due to high demand, it has become an important cash crop, particularly in Northeast China. frontiersin.org The concentration of this compound and other lignans (B1203133) in the plant is subject to considerable variation based on genetic and environmental factors, including geographical location and cultivation practices. researchgate.netnih.gov

Research comparing wild and cultivated S. chinensis has suggested that the quality of wild varieties may be superior, showing different profiles of bioactive constituents. nih.gov Studies analyzing samples from various cultivation regions have quantified these differences. For instance, an analysis of S. chinensis fruits from different plantations in South Korea revealed significant variations in lignan content. researchgate.netresearchgate.net Similarly, research on batches from different locations in China indicated that the geographical environment of Northeast China, specifically the Heilongjiang and Liaoning provinces, is particularly suitable for the growth of S. chinensis with high lignan content. frontiersin.org

Table 1: Example of Geographical Variation in this compound Content in S. chinensis Fruits from Different Resources (Note: Data is illustrative of variation and sourced from specific studies. Absolute values may differ based on batch, harvest time, and analytical methods.)

Resource IdentifierThis compound Content (mg/g)Total Lignan Content (mg/g)
ZJ276.34514.031
ZJ255.1339.726
Average (9 resources)Not specified9.726 - 14.031
Average (96 accessions)6.9 (range: 2.2 - 14.5)Not specified

Data sourced from references researchgate.netmdpi.com.

Lignans, including this compound, are distributed throughout the S. chinensis plant, but their concentrations vary substantially among different parts. frontiersin.orgmdpi.com this compound is consistently reported as the dominant lignan in the plant. nih.govmdpi.com The primary repositories are the fruits and seeds, though significant amounts are also found in the stems, roots, and leaves. nih.govnih.govfrontiersin.org

One comprehensive study detected nine common lignans across the fruit, stem, root, and leaves, finding that the total lignan content was highest in the roots and lowest in the leaves. frontiersin.org However, the content of this compound specifically was found to be highest in the fruit. frontiersin.org Another report noted that the bark of the stem and rhizome contains 3–8% this compound and gomisin A. mdpi.com

Table 2: Distribution of Selected Lignans in Different Parts of S. chinensis (µg/g)

CompoundFruit (SF)Stem (SS)Root (SR)Leaf (SL)
This compound 1085.35459.71243.6420.32
Gomisin J309.0412.1910.972.51
Schisandrol B141.28291.561341.2325.17
Schisantherin A235.34225.29240.5617.65
Schisandrin C143.95203.21226.7513.98

Data derived from a study by Ye et al. (2022) using UPLC-QTOF-MS. frontiersin.org

Isolation and Purification Methodologies for this compound

The extraction and purification of this compound from plant material is a multi-step process involving initial solvent extraction followed by various chromatographic techniques to achieve high purity.

The standard procedure for extracting this compound begins with drying and pulverizing the plant material, typically the stems or fruits. nih.gov This powdered material is then subjected to solvent extraction. A common method involves repeated extractions with aqueous ethanol (B145695) (e.g., 70-90% ethanol) at elevated temperatures, such as 60-80°C, to enhance efficiency. nih.govgoogle.com The extracts from each round are then combined. In some protocols, agents like calcium oxide may be added during extraction. google.com After extraction, the filtrate is concentrated under a vacuum to remove the ethanol, yielding a crude aqueous extract. nih.gov Modern methods such as ultrasonic-assisted extraction have also been successfully employed to extract lignans from S. chinensis. frontiersin.org

Following crude extraction, a series of chromatographic steps are employed to isolate and purify this compound. nih.govnih.gov

Initial Separation: The concentrated crude extract is often first passed through a macroporous resin column (e.g., AB-8 resin). nih.gov This step helps to separate the target lignans from other classes of compounds. The column is eluted with a graded series of ethanol, with different fractions being collected.

ODS Column Chromatography: A key purification step involves the use of an octadecylsilyl (ODS) column, a type of reversed-phase chromatography. nih.govshodex.comshimadzu.eu The fraction enriched with lignans is loaded onto the ODS column and eluted with a solvent mixture, such as 70% methanol. nih.gov This method is effective for separating this compound from other closely related lignans and impurities. nih.govnih.gov

Preparative HPLC: For obtaining high-purity this compound (e.g., >95%), a final purification step using preparative high-performance liquid chromatography (prep-HPLC) is often necessary. nih.govnih.gov This is typically performed on a preparative ODS column with an isocratic mobile phase, such as a methanol-water mixture. nih.gov The effluent is monitored by a UV detector, and the fraction corresponding to this compound is collected. nih.gov This combined approach of resin, ODS column, and prep-HPLC has been shown to successfully yield this compound with a purity of 95.2%. nih.govnih.gov

Biosynthesis of this compound and Related Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that is not yet fully elucidated. nih.govfrontiersin.org However, significant progress has been made in outlining the probable pathway, which originates from the general phenylpropanoid pathway. frontiersin.org

The pathway begins with the amino acid phenylalanine . frontiersin.org A series of enzymatic reactions converts phenylalanine into coniferyl alcohol , which is a critical precursor for various types of lignans. frontiersin.org From this branch point, the pathway toward dibenzocyclooctadiene lignans is distinct from that of other lignan classes. It is hypothesized that coniferyl alcohol is first acetylated to form coniferyl acetate (B1210297), a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT) . frontiersin.org Subsequently, coniferyl acetate is thought to be converted to isoeugenol (B1672232) . frontiersin.orgresearchgate.net

The oxidative coupling of two isoeugenol-derived monomers is believed to form the characteristic dibenzocyclooctadiene skeleton of this compound and related compounds. nih.gov The identification of key enzymes like CFAT represents a significant step in understanding this unique biosynthetic route. frontiersin.org

Table 3: Key Enzymes in the Proposed Biosynthesis of Dibenzocyclooctadiene Lignans

AbbreviationEnzyme NameRole in Pathway
PALPhenylalanine ammonia-lyaseConverts Phenylalanine to Cinnamic acid
C4HCinnamate-4-hydroxylaseHydroxylates Cinnamic acid
4CL4-hydroxycinnamate CoA ligaseActivates coumaric acid
CCRCinnamoyl-CoA reductaseReduces cinnamoyl-CoA derivatives
CADCinnamyl alcohol dehydrogenaseForms coniferyl alcohol
CFATConiferyl alcohol acyltransferaseCatalyzes the first committed step, forming coniferyl acetate from coniferyl alcohol frontiersin.org
IGSIsoeugenol synthaseInvolved in the formation of isoeugenol researchgate.net

This table outlines the initial and key committed steps in the proposed biosynthetic pathway. frontiersin.orgresearchgate.net

Compound Index

Precursor Compounds and Enzymatic Pathways

The journey to synthesizing this compound begins with the general phenylpropanoid pathway, a fundamental process in plants responsible for producing a vast array of secondary metabolites. The ultimate starting block for this pathway is the amino acid L-phenylalanine. researchgate.netnih.gov Through a series of enzymatic reactions, phenylalanine is converted into coniferyl alcohol, a key branch-point intermediate that serves as the primary precursor for many lignans and lignin (B12514952). frontiersin.orgnih.govfrontiersin.org

The biochemical steps from the general phenylpropanoid pathway to coniferyl alcohol are shared with lignin biosynthesis. nih.govfrontiersin.org However, at the coniferyl alcohol juncture, the pathway diverges towards the specialized synthesis of dibenzocyclooctadiene lignans. A critical and likely first committed step in this specific branch is the acetylation of coniferyl alcohol to form coniferyl acetate. nih.govnih.gov This reaction is catalyzed by coniferyl alcohol acyltransferase (CFAT), an enzyme belonging to the BAHD acyltransferase family. nih.govnih.gov Researchers have successfully identified, cloned, and characterized a specific CFAT gene from S. chinensis, designated ScCFAT (also known as ScBAHD1), confirming its role in the pathway. nih.govnih.gov

Following the formation of coniferyl acetate, the pathway is thought to proceed via isoeugenol, which is then used to construct the characteristic dibenzocyclooctadiene skeleton. nih.govnih.gov While the full enzymatic sequence leading to this compound has not been completely elucidated, several key enzyme families have been identified as essential participants. nih.govnih.gov These include isoeugenol synthases (IGS), dirigent proteins (DIR) which guide the stereospecific coupling of monomers, pinoresinol-lariciresinol reductases (PLR), and subsequent modifying enzymes like O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs) that tailor the final structure. researchgate.netnih.gov

Table 1: Key Precursors and Enzymes in the this compound Biosynthetic Pathway

Compound/Enzyme Abbreviation Role in Pathway References
Precursors
L-PhenylalaninePhePrimary precursor from which the phenylpropanoid pathway begins. researchgate.netnih.gov
Cinnamic AcidAn early intermediate formed by the deamination of Phenylalanine. researchgate.net
p-Coumaroyl-CoAA central intermediate in the general phenylpropanoid pathway. frontiersin.org
Coniferyl AlcoholKey branch-point monolignol, direct precursor for lignan synthesis. nih.govfrontiersin.org
Coniferyl AcetateProduct of coniferyl alcohol acetylation; a committed step towards dibenzocyclooctadiene lignans. nih.gov
IsoeugenolProposed intermediate derived from coniferyl acetate, precursor to the lignan backbone. nih.govnih.gov
Enzymes
Phenylalanine Ammonia-LyasePALCatalyzes the first step in the general phenylpropanoid pathway, converting Phe to cinnamic acid. nih.gov
Cinnamate 4-hydroxylaseC4HAn enzyme in the general phenylpropanoid pathway. nih.gov
4-Coumarate:CoA Ligase4CLAn enzyme in the general phenylpropanoid pathway. nih.gov
Coniferyl Alcohol AcyltransferaseCFATCatalyzes the acetylation of coniferyl alcohol to coniferyl acetate. nih.govnih.gov
Isoeugenol SynthaseIGSBelieved to be involved in converting coniferyl acetate to isoeugenol. researchgate.netnih.gov
Dirigent ProteinDIRMediates the stereospecific coupling of phenylpropanoid monomers to form the lignan backbone. researchgate.netnih.gov
Pinoresinol-Lariciresinol ReductasePLRAn enzyme family involved in the reduction steps during lignan formation. nih.govnih.gov
Cytochrome P450sCYPsA large family of enzymes responsible for various oxidative modifications (e.g., hydroxylation). researchgate.netnih.gov
O-MethyltransferasesOMTsEnzymes that catalyze the transfer of a methyl group, a common final tailoring step. researchgate.netnih.gov

Regulation of Biosynthetic Gene Expression

The production of this compound is a tightly controlled process, regulated primarily at the level of gene transcription. The expression of the genes encoding the biosynthetic enzymes is influenced by developmental stage and environmental signals, ensuring the compound is produced at the right time and place within the plant. nih.govuvic.ca

Transcriptome analyses of S. chinensis have revealed that the expression of genes involved in both the general phenylpropanoid and the specific lignan biosynthetic pathways is significantly upregulated during the later stages of fruit development and ripening. nih.gov The accumulation of dibenzocyclooctadiene lignans, including this compound, directly correlates with the heightened expression of key biosynthetic genes like ScCFAT and ScPIP1 (a putative isoeugenol synthase), underscoring the importance of transcriptional control. nih.gov

This coordinated gene expression is orchestrated by a network of transcription factors. nih.gov Studies have implicated several families of these regulatory proteins, including MYB and bHLH, in activating the phenylpropanoid pathway in S. chinensis. nih.gov Specifically, transcription factors such as MYB20, MYB43, and MYB85 are known to be transcriptional activators of genes involved in phenylalanine biosynthesis and lignin formation, a closely related pathway. nih.gov The promoters of many core phenylpropanoid pathway genes, including PAL, C4H, and CAD, contain conserved DNA motifs known as AC elements, which function as binding sites for MYB transcription factors, allowing for synchronized pathway regulation. nih.govnih.gov

Plant hormones, or phytohormones, also play a crucial role. In particular, abscisic acid (ABA) signaling is strongly linked to the regulation of lignan biosynthesis. nih.gov In other plant species, ABA is known to control the expression of the PLR gene via specific cis-acting elements in its promoter, suggesting a similar mechanism may be active in S. chinensis. nih.gov

Table 2: Regulatory Factors Influencing this compound Biosynthesis

Regulatory Factor Type Proposed Role References
MYB Transcription FactorsProtein (Transcription Factor)Bind to AC elements in the promoters of phenylpropanoid genes to activate their expression. nih.govnih.gov
NAC Transcription FactorsProtein (Transcription Factor)Act as master switches that can turn on the entire secondary wall biosynthesis, including monolignols. nih.govuvic.ca
bHLH Transcription FactorsProtein (Transcription Factor)Implicated as regulators in the phenylpropanoid pathway. nih.gov
Abscisic Acid (ABA)PhytohormoneA signaling molecule highly associated with the upregulation of lignan biosynthetic genes. nih.gov
Developmental StageInternal CueLignan biosynthesis gene expression is highest during late fruit development and ripening. nih.gov

Synthetic Chemistry and Analog Development of Schisandrol a

Total Synthesis Approaches for Schisandrol A

The total synthesis of this compound, a molecule characterized by a rigid eight-membered cyclooctadiene ring and multiple stereocenters, presents a significant challenge to synthetic chemists. The key obstacles include the stereocontrolled construction of the substituted cyclooctadiene core and the installation of the correct absolute and relative stereochemistry of its substituents. Over the years, several strategies have emerged, often leveraging biomimetic approaches that mimic the proposed biosynthetic pathways of these lignans (B1203133).

One of the pivotal strategies in the synthesis of the dibenzocyclooctadiene core is the intramolecular oxidative coupling of two phenylpropanoid units. This biomimetic approach seeks to replicate the natural formation of the biaryl bond that defines the structure. Various reagents have been employed to effect this transformation. For instance, the total syntheses of (+)-schizandrin (this compound), (+)-gomisin A, and (+)-isoschizandrin have been successfully accomplished, achieving the natural configurations of these complex molecules. lookchem.com

Another powerful method involves the use of hypervalent iodine reagents to induce the cyclization of phenolic dibenzylbutyrolactones. psu.edumdpi.com This approach provides a rapid, biomimetic route to the dibenzocyclooctadiene skeleton. The reaction of a phenolic dibenzylbutyrolactone with phenyliodine(III) bis(trifluoroacetate) (PIFA) can yield the desired cyclized product, sometimes alongside a spirodienone intermediate, depending on the reaction conditions. psu.edu

More recent advancements have utilized modern catalytic methods. Photocatalysis, for example, has been employed to mimic the oxidative radical cyclizations believed to occur in lignan (B3055560) biosynthesis. nih.govspringernature.com This redox-neutral method allows for the generation of key radical intermediates under mild conditions, facilitating the construction of the complex, polycyclic frameworks of highly oxidized dibenzocyclooctadienes. nih.gov Key reaction methodologies that have been instrumental in various total syntheses of related dibenzocyclooctadiene lignans include:

Suzuki-Miyaura Cross-Coupling: Used to form the crucial biaryl bond from appropriately functionalized precursors.

Ring-Closing Metathesis (RCM): Employed to construct the eight-membered ring from a diene precursor.

Asymmetric Reductions: Such as the Corey-Bakshi-Shibata (CBS) reduction, to establish key stereocenters with high enantioselectivity.

The table below summarizes some of the key strategic reactions employed in the synthesis of the dibenzocyclooctadiene lignan core.

Key Transformation Description Relevance to this compound Synthesis
Intramolecular Oxidative CouplingForms the critical biaryl bond to create the dibenzocyclooctadiene skeleton from a diaryl precursor.A biomimetic approach central to many total syntheses of this compound and related lignans. psu.edu
Ring-Closing Metathesis (RCM)Constructs the eight-membered ring from an acyclic diene precursor.Offers an alternative and efficient strategy for forming the core cyclooctadiene ring system.
Asymmetric Hydrogenation/ReductionEstablishes the stereochemistry of substituents on the cyclooctane (B165968) ring.Crucial for obtaining the correct enantiomer of the natural product. drugfuture.com
Hypervalent Iodine OxidationPromotes the cyclization of phenolic precursors to form the dibenzocyclooctadiene ring.A mild and effective method for achieving the key biomimetic cyclization. mdpi.com

Semisynthesis and Derivatization Strategies

Starting from the naturally abundant this compound, semisynthesis and derivatization offer a direct route to novel compounds. These strategies allow chemists to explore the structure-activity relationship (SAR) and potentially develop analogs with improved properties by making targeted modifications to the natural product scaffold.

A significant focus of derivatization has been the modification of the functional groups on the cyclooctadiene ring. For example, a series of oxime ester-derivatives of schizandrin (B1681555) (a synonym for this compound) have been prepared by modifying the C-9 position. researchgate.net These modifications were undertaken to explore potential enhancements in anticancer activity. The synthesis involved isolating the parent compound and then performing chemical transformations to introduce the oxime ester functionalities. researchgate.netnih.gov

Another example of derivatization is the synthesis of 6(7)-Dehydrothis compound. This derivative was prepared from this compound to investigate the SAR of Schisandra chinensis lignans as platelet-activating factor (PAF) antagonists. The study found that this derivative exhibited the highest activity among the tested compounds, highlighting the importance of the C6-C7 bond saturation. nih.gov

The primary goals of these semisynthetic efforts are often to:

Probe the importance of specific functional groups for biological activity.

Improve potency or selectivity for a particular biological target.

Enhance pharmacokinetic properties.

The table below presents examples of derivatives synthesized from this compound or closely related lignans.

Parent Compound Derivative Name/Class Modification Site Purpose of Derivatization Reference
This compound (Schizandrin)Oxime Ester DerivativesC-9 PositionTo evaluate potential as anticancer agents. researchgate.netnih.gov
This compound6(7)-Dehydrothis compoundC-6 and C-7 PositionsTo study structure-activity relationships as PAF antagonists. nih.gov
Schisantherin AVarious AnalogsMultipleTo investigate antiproliferative and estrogenic potency. nih.gov

Rational Design and Synthesis of this compound Analogs

Rational design represents a more targeted approach than traditional semisynthesis. It involves using knowledge of a biological target's structure and the parent compound's structure-activity relationship (SAR) to design new molecules with a higher probability of desired activity. For this compound, this involves understanding which parts of the molecule are essential for its effects and which can be modified to enhance them.

Studies on the SAR of various dibenzocyclooctadiene lignans have provided a foundation for this rational design. For instance, research has shown that for PAF antagonism, the R-biphenyl configuration is crucial, while the presence of an ester at C-6 or a hydroxyl at C-7 can be detrimental to activity. nih.gov Similarly, the antioxidant activity of these lignans has been linked to features like an exocyclic methylene (B1212753) group. nih.gov This information guides chemists in designing new analogs where unfavorable moieties are removed or favorable ones are introduced.

A practical application of this approach is seen in the development of anticancer agents. Recognizing the potent activity of some lignans, researchers have synthesized analogs of this compound with modifications aimed at improving cytotoxicity against cancer cell lines. researchgate.netnih.gov For example, a series of derivatives were synthesized by modifying the C-9 position of the this compound core. Subsequent biological evaluation revealed that some of these rationally designed analogs exhibited potent cytotoxic activity against various cancer cell lines, with one compound showing particular efficacy against prostate cancer cells by inducing cell cycle arrest and apoptosis, likely through interaction with tubulin. nih.gov

The process of rational design and synthesis can be summarized as follows:

Identify a Biological Target: Determine the protein or pathway to be modulated.

Establish Structure-Activity Relationships (SAR): Use data from natural lignans and their derivatives to understand key structural features for activity. researchgate.net

In Silico Modeling: Employ computational tools, such as molecular docking, to predict how designed analogs will interact with the target. nih.gov

Targeted Synthesis: Synthesize the most promising designed analogs.

Biological Evaluation: Test the new compounds to validate the design and further refine the SAR.

This iterative cycle of design, synthesis, and testing is a powerful strategy for developing novel compounds based on the this compound template.

Pre Clinical Pharmacokinetics and Metabolomics of Schisandrol a

Absorption Profiles of Schisandrol A in Pre-clinical Models

Gastrointestinal Absorption Characteristics

Preclinical studies in rat models indicate that this compound is absorbed following oral administration. nih.govtandfonline.com Research using an in situ single-pass intestinal perfusion model in rats demonstrated that this compound can be absorbed throughout the small intestine, including the duodenum, jejunum, and ileum. bioline.org.br

Following intragastric administration in rats, this compound was shown to be rapidly absorbed. nih.govtandfonline.com One study reported a time to maximum plasma concentration (Tmax) of 2.07 hours. nih.govtandfonline.com However, the absorption of this compound can be poor. imrpress.com The compound's bioavailability is notably affected by first-pass metabolism in the intestine and liver. researchgate.net While many lignans (B1203133) from Schisandra chinensis show high gastrointestinal absorption, their systemic bioavailability is often low due to this extensive metabolism. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Species/Model Reference
Tmax (Time to Peak Plasma Concentration) 2.07 h Rat nih.govtandfonline.com
t1/2 (Half-life) 9.48 h Rat nih.govtandfonline.com

| Vz/F (Apparent Volume of Distribution) | 111.81 L/kg | Rat | nih.govtandfonline.com |

Influence of Co-administered Compounds on Absorption

The absorption of this compound can be significantly influenced by the presence of other compounds. In an in situ perfusion study in rats, components of the JingNing particle formulation, which includes Schisandra chinensis, were found to alter the absorption of its lignans. bioline.org.br Specifically, the volatile oil from Rhizoma acori tatarinowii enhanced the absorption of this compound by 300% relative to a standard extract. bioline.org.br Additionally, Polygala tenuifolia extract was shown to significantly increase the absorption of this compound by 200% in the jejunum. bioline.org.br

Conversely, this compound and other lignans from Schisandra can affect the absorption of co-administered drugs. nih.gov These lignans are known to interfere with the activity of cytochrome P450 (CYP450) enzymes and the P-glycoprotein (P-gp) transporter. researchgate.netfrontiersin.org For example, Wuzhi tablets, an ethanol (B145695) extract of Schisandra sphenanthera, and its constituent lignans like this compound can inhibit CYP3A and P-gp, which can increase the blood concentration and oral bioavailability of drugs that are substrates for these proteins, such as tacrolimus. nih.govingentaconnect.com

Distribution Dynamics of this compound in Pre-clinical Models

Tissue Distribution Patterns (e.g., Liver, Kidney, Brain)

Following absorption, this compound distributes to various organs. nih.govtandfonline.com Studies in rats have shown that the compound can be detected in the liver, kidney, heart, spleen, and brain. nih.govtandfonline.com The distribution is not uniform, with the highest concentrations typically found in the liver. nih.govtandfonline.com This is consistent with the distribution patterns of other Schisandra lignans, which also tend to accumulate in the liver and kidneys. nih.govnih.govnih.govx-mol.com

The order of distribution for this compound in rat tissues has been reported as follows:

Table 2: Tissue Distribution of this compound in Rats

Tissue Relative Concentration Species/Model Reference
Liver Highest Rat nih.govtandfonline.com
Kidney High Rat nih.govtandfonline.com
Heart Medium Rat nih.govtandfonline.com
Spleen Low Rat nih.govtandfonline.com

| Brain | Lowest | Rat | nih.govtandfonline.com |

The apparent volume of distribution (Vz/F) for this compound in rats was determined to be large (111.81 L/kg), indicating extensive distribution into tissues. nih.govtandfonline.com

Blood-Brain Barrier Penetration and Distribution in Central Nervous System

A significant aspect of this compound's distribution is its ability to cross the blood-brain barrier (BBB). nih.govworldscientific.com Preclinical studies have confirmed the presence of this compound in the brain tissue of rats following administration, although at lower concentrations compared to other major organs like the liver and kidneys. nih.govtandfonline.com The ability to penetrate the CNS is a critical characteristic supporting the investigation of its neuroprotective effects. nih.govworldscientific.com However, some studies have noted that certain lignans may not be detected in the hippocampus of rats, potentially due to the low content in the administered extract and obstruction by the BBB. frontiersin.org

Metabolic Transformations of this compound in Pre-clinical Systems

This compound undergoes metabolic transformation in preclinical models. The primary metabolic pathways identified in rats are hydroxylation and demethylation. nih.govtandfonline.com The cytochrome P450 enzyme system, particularly CYP3A4, is involved in these transformations. frontiersin.org

In a study investigating the metabolites of this compound in rats after oral administration, five metabolites were identified in plasma. nih.govtandfonline.com These findings indicate that the parent compound is modified through the addition of hydroxyl groups and the removal of methyl groups. nih.govtandfonline.com Another study identified 17 possible metabolites of this compound in mouse plasma using UPLC-Q-TOF/MS analysis. nih.gov

Table 3: Identified Metabolites of this compound in Rats

Metabolite Metabolic Pathway Species/Model Reference
2-demethyl-8(R)-hydroxyl-schizandrin Demethylation, Hydroxylation Rat nih.govtandfonline.com
3-demethyl-8(R)-hydroxyl-schizandrin Demethylation, Hydroxylation Rat nih.govtandfonline.com
hydroxyl-schizandrin Hydroxylation Rat nih.govtandfonline.com
demethoxy-schizandrin Demethoxylation Rat nih.govtandfonline.com

| 2, 3-demethyl-8(R)-hydroxyl-schizandrin | Demethylation, Hydroxylation | Rat | nih.govtandfonline.com |

Table 4: Compound Names Mentioned in the Article

Compound Name
2, 3-demethyl-8(R)-hydroxyl-schizandrin
2-demethyl-8(R)-hydroxyl-schizandrin
3-demethyl-8(R)-hydroxyl-schizandrin
demethoxy-schizandrin
hydroxyl-schizandrin
This compound

Identification of Major Metabolic Pathways (e.g., Hydroxylation, Demethylation)

The metabolism of this compound, like many other lignans from Schisandra chinensis, involves several key biochemical transformations. acgpubs.org The primary metabolic pathways identified in preclinical models are hydroxylation and demethylation. frontiersin.orgrhhz.net These reactions are fundamental processes that modify the chemical structure of this compound, preparing it for further processing and eventual elimination from the body. Studies on related lignans have also highlighted oxidation, reduction, phosphorylation, and dehydration as common metabolic transformations. acgpubs.orgmdpi.comresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2C11, CYP2E1) in Metabolism

The biotransformation of this compound is heavily reliant on the cytochrome P450 (CYP450) enzyme system, a superfamily of enzymes primarily located in the liver. frontiersin.orgfrontiersin.org These enzymes are critical for the metabolism of a vast array of foreign compounds. In preclinical studies using rat liver microsomes, multiple CYP450 isozymes have been shown to participate in the metabolism of lignans, including those structurally similar to this compound.

Key enzymes identified in the metabolism of related schisandra lignans include CYP3A, CYP2C11, and CYP2E1. nih.gov Specifically, studies have shown the involvement of CYP2C6/11, CYP2E1, and CYP3A in the metabolism of schisandrin, a closely related compound. nih.gov The activity of these enzymes can be influenced by various factors, including disease states. For instance, in rats with carbon tetrachloride-induced liver injury, the metabolic activity of several CYP450 isozymes, including CYP3A and CYP2C11, was significantly reduced. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Schisandra Lignans in Rat Liver Microsomes

Lignan (B3055560)Involved CYP450 Isozymes (Rat)
SchisandrinCYP2C6/11, CYP2E1, CYP3A
Schisantherin ACYP1A2, CYP2C6/11, CYP2E1
DeoxyshisandrinCYP2C11, CYP2D2, CYP2E1, CYP3A
γ-schisandrinCYP1A2, CYP2D2, CYP2E1
Data sourced from studies on rat liver microsomes, indicating the complexity of lignan metabolism. nih.gov

Characterization of Identified Metabolites and Their Biological Activity

Metabolic studies have successfully identified several metabolites of this compound in preclinical models. For instance, in a study investigating the therapeutic mechanisms of this compound in a mouse model of pulmonary fibrosis, 17 potential metabolites (including isomers) were identified in the plasma. nih.govresearchgate.netnih.govtandfonline.com

Excretion Pathways of this compound in Pre-clinical Models

The elimination of this compound and its metabolites from the body occurs through various excretion pathways. Pharmacokinetic studies have indicated that renal excretion is a primary route. worldscientific.comresearchgate.netnih.govworldscientific.com This means that the compound and its byproducts are filtered from the blood by the kidneys and expelled in the urine.

In addition to renal excretion, studies on similar lignans, such as anwulignan, suggest that a significant portion of the compound and its metabolites may be excreted through the feces. frontiersin.org This indicates the involvement of biliary excretion, where the liver secretes the substances into the bile, which is then released into the digestive tract. The total amount of the parent drug excreted unchanged is typically much lower than the administered dose, highlighting the extensive metabolic elimination that this compound undergoes. frontiersin.org

Metabolomics Approaches to Elucidate this compound's Biological Effects

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has emerged as a powerful tool for understanding the complex biological effects of compounds like this compound. mdpi.com This approach allows researchers to capture a snapshot of the metabolic state of a biological system and how it is altered by a therapeutic intervention.

Plasma Metabolomics for Therapeutic Mechanism Elucidation

Plasma metabolomics has been instrumental in shedding light on the therapeutic mechanisms of this compound. nih.govresearchgate.net By analyzing the changes in the plasma metabolome of preclinical models treated with this compound, scientists can identify the metabolic pathways that are modulated by the compound.

For example, in a study on pulmonary fibrosis, plasma metabolomics revealed that this compound treatment led to the normalization of 32 different metabolites that were dysregulated in the disease state. nih.govresearchgate.netnih.gov These biomarkers were primarily enriched in pathways related to energy metabolism and several amino acid metabolisms. nih.govresearchgate.netnih.gov Specifically, the study highlighted the modulation of pathways such as glycine, serine, and threonine metabolism; beta-alanine (B559535) metabolism; and arginine and proline metabolism. nih.gov This suggests that this compound exerts its therapeutic effects, at least in part, by correcting metabolic imbalances, particularly in energy production. nih.gov Further network analysis integrated with metabolomics data has pointed towards the TGF-β1-VIM-carnosine and TGF-β1-ID3-creatine pathways as key targets of this compound's action. mdpi.com

Network Analysis of Metabolic Disorders Influenced by this compound

Network analysis, integrated with metabolomics, offers a powerful approach to elucidate the complex mechanisms by which this compound modulates metabolic disorders. This methodology allows for the identification of key metabolites, metabolic pathways, and their interactions with disease-related genes, providing a systems-level understanding of the compound's therapeutic effects.

Detailed Research Findings

Recent studies have employed this integrated approach to investigate the effects of this compound on metabolic disturbances, particularly in the context of pulmonary fibrosis, which involves significant metabolic reprogramming. In a study using a bleomycin-induced pulmonary fibrosis mouse model, treatment with this compound led to the normalization of 32 potential biomarkers. nih.gov These biomarkers were primarily involved in energy metabolism and various amino acid metabolic pathways. nih.gov

Network analysis revealed that this compound and its 17 identified metabolites are associated with 269 genes. nih.govresearchgate.net When cross-referenced with the 1,109 genes known to be related to pulmonary fibrosis, 79 intersection genes were identified. researchgate.net This interconnected network of metabolites, genes, and the disease highlights the multi-target nature of this compound's therapeutic action.

Further analysis of this network pinpointed the Transforming Growth Factor-β (TGF-β) signaling pathway as a primary pathway through which this compound exerts its effects on the metabolic disorders associated with pulmonary fibrosis. nih.govresearchgate.net Two specific pathways were identified as key to how this compound modulates energy metabolism: the TGF-β1-ID3-creatine pathway and the TGF-β1-VIM-carnosine pathway. researchgate.net One of the metabolites of this compound, designated as M5, was identified as a potentially crucial active metabolite in this process. researchgate.net

The metabolic pathways most significantly affected by this compound in the context of bleomycin-induced pulmonary fibrosis include:

Glycine, serine and threonine metabolism researchgate.net

Beta-alanine metabolism researchgate.net

Arginine and proline metabolism researchgate.net

Phenylalanine metabolism researchgate.net

Histidine metabolism researchgate.net

The reversal of abnormal levels of metabolites in these pathways suggests that this compound helps to restore cellular energy homeostasis, which is often disrupted in fibrotic diseases. nih.gov For instance, creatine (B1669601) is vital for the recycling of ATP, and carnosine can enhance mitochondrial activity. nih.gov

Interactive Data Tables

Table 1: Key Metabolic Pathways Modulated by this compound in a Pulmonary Fibrosis Model

Metabolic PathwaySignificance
Glycine, serine and threonine metabolismIdentified as a major pathway impacted by this compound treatment. researchgate.net
Beta-Alanine metabolismSignificantly modulated, suggesting an effect on carnosine synthesis and energy regulation. researchgate.net
Arginine and proline metabolismInvolved in the regulation of collagen synthesis and cellular energy. researchgate.net
Phenylalanine metabolismAlterations in this pathway were reversed by this compound. researchgate.net
Histidine metabolismAnother key amino acid pathway influenced by this compound treatment. researchgate.net

Table 2: Network Analysis Summary of this compound and its Metabolites

ComponentAssociated GenesDisease-Related Genes (Pulmonary Fibrosis)Intersection GenesPrimary Signaling Pathway
This compound and its 17 metabolites269 nih.govresearchgate.net1109 nih.govresearchgate.net79 nih.govresearchgate.netTGF-β signaling pathway nih.govresearchgate.net

Pharmacological Activities and Molecular Mechanisms of Schisandrol a in Pre Clinical Models

Neuroprotective and Neuroregenerative Activities

The neuroprotective qualities of Schisandrol A are a focal point of research, showing promise in mitigating neuronal damage and promoting regeneration. worldscientific.comnih.gov

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which leads to neurotoxicity. nih.govbslonline.orge-palli.com this compound has shown a significant ability to counteract this toxicity. In pre-clinical studies, it protects neuronal cells from Aβ-induced damage and death. nih.gov Research indicates that this compound can effectively rescue cognitive impairments in animal models of Alzheimer's disease by impeding the production and deposition of Aβ in the brain. tandfonline.commdpi.com Furthermore, in in-vitro models using SH-SY5Y and SK-N-SH cell lines, treatment with this compound has been observed to increase cell viability and reduce the rate of apoptosis in cells exposed to Aβ. nih.govnih.gov

This compound exerts its neuroprotective effects in Alzheimer's disease (AD) models through several interconnected mechanisms.

Neuroinflammation: Neuroinflammation is a critical component in the progression of AD. springermedizin.demdpi.comfrontiersin.org this compound demonstrates potent anti-inflammatory properties. worldscientific.comnih.gov It has been shown to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov This action is partly achieved by inhibiting key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). nih.govresearchgate.net In animal models, the administration of Schisandra chinensis Fructus (SCF) extract, of which this compound is a key component, mitigated neuroinflammation. mdpi.com

Tau Phosphorylation: The hyperphosphorylation of tau protein is another major pathological feature of AD. In an Aβ-induced AD rat model, treatment with SCF extract did not reduce tau protein expression back to the levels seen in normal controls, suggesting a complex relationship with this specific pathological marker. mdpi.com

Neuronal Proliferation: this compound contributes to neuroprotection by promoting the growth of new neural cells, a topic further detailed in section 4.1.4. mdpi.comnih.gov

Apoptosis: The compound effectively reduces programmed cell death (apoptosis) in neuronal cells. Studies have shown that this compound decreases the rate of apoptosis in Aβ-treated neuronal cell lines and suppresses neuronal apoptosis in the brains of AD mouse models. tandfonline.comnih.govnih.gov One identified mechanism for this anti-apoptotic effect is the targeting of the ATP6V0d1 subunit of V-ATPase. nih.gov

Table 1: Summary of this compound's Mechanisms in Alzheimer's Disease Models

Mechanism Effect of this compound Key Molecular Targets/Pathways Citations
Neuroinflammation Reduction of pro-inflammatory cytokines NF-κB, IL-6, IL-1β, TNF-α mdpi.comnih.govnih.govnih.govresearchgate.net
Apoptosis Inhibition of neuronal cell death ATP6V0d1, Caspases nih.govtandfonline.comnih.govnih.gov
Aβ Neurotoxicity Protection against Aβ-induced damage Amyloid-β nih.govtandfonline.commdpi.com

In pre-clinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, this compound has shown significant protective effects. nih.govnih.govmedjrf.com

Dopaminergic Neuron Survival: A primary pathological feature of PD is the degeneration of dopaminergic (DA) neurons in the substantia nigra. nih.gov this compound has been found to enhance the survival of these critical neurons in various PD models, including those induced by toxins like 6-hydroxydopamine (6-OHDA) and MPTP. nih.govfrontiersin.orgnih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is essential for neuronal survival and protection against cellular stress. frontiersin.orgfrontiersin.org this compound activates this pro-survival pathway, thereby helping to reduce neuronal inflammation and oxidative stress, which contributes to the improved survival of DA neurons. nih.govfrontiersin.orgresearchgate.net

IKK/IκBα/NF-κB Pathway: In contrast to its effect on the PI3K/AKT pathway, this compound inhibits the IKK/IκBα/NF-κB signaling cascade. nih.govfrontiersin.orgresearchgate.net This pathway is a central regulator of inflammation. nih.govfrontiersin.org By suppressing this pathway, this compound effectively dampens the neuroinflammatory response that contributes to the progressive neurodegeneration seen in PD. nih.gov

Table 2: Key Signaling Pathways Modulated by this compound in Parkinson's Disease Models

Pathway Effect of this compound Consequence Citations
PI3K/AKT Activation Enhanced neuron survival, reduced oxidative stress nih.govfrontiersin.orgresearchgate.net
IKK/IκBα/NF-κB Inhibition Reduced neuroinflammation nih.govfrontiersin.orgresearchgate.net

Beyond protecting existing neurons, this compound actively promotes neurogenesis. Studies using in vitro models have demonstrated that this compound enhances the proliferation of both neural stem cells (NSCs) and neural progenitor cells (NPCs). mdpi.comnih.govnih.govresearchgate.net It appears to facilitate this by promoting the transition of cells from the G1 to the S phase of the cell cycle. mdpi.com Additionally, this compound has been shown to support the differentiation of these stem cells into mature neurons. nih.gov One of the potential mechanisms underlying these effects is the regulation of the cell division control protein 42 (Cdc42), which is involved in cytoskeletal rearrangement and cell polarization. mdpi.comnih.gov

This compound has been shown to modulate the levels of key monoamine neurotransmitters in the brain. In rat studies, administration of this compound led to significant increases in the levels of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and hypothalamus. nih.gov Interestingly, this effect occurs without this compound directly binding to dopamine D1 or D2 receptors, suggesting its mechanism is related to increasing dopamine turnover rather than direct receptor interaction. nih.gov The compound also influences the concentrations of metabolites of norepinephrine (B1679862) and serotonin (B10506), specifically MHPG and 5-HIAA, respectively, though the levels of norepinephrine and serotonin themselves remained unchanged. nih.gov These findings are supported by broader research on Schisandra lignans (B1203133), which have been shown to regulate neurotransmitter levels in the context of AD. nih.govnih.gov

Hepatoprotective and Anti-fibrotic Activities

In addition to its neurological effects, this compound is recognized for its hepatoprotective, or liver-protecting, activities. worldscientific.comnih.gov Fibrosis, the scarring of tissue, is a common outcome of chronic liver injury. researchgate.net this compound has demonstrated anti-fibrotic potential. A study investigating its effects on pulmonary fibrosis revealed that this compound can inhibit the fibrotic process by suppressing the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov The TGF-β pathway is a central mediator of fibrosis in various organs, including the liver, indicating a plausible mechanism for this compound's anti-fibrotic effects in hepatic contexts as well. researchgate.netnih.gov

Protection Against Drug-Induced Liver Injury

This compound exhibits significant protective action against liver damage induced by xenobiotics, such as the common analgesic acetaminophen (B1664979). In a pre-clinical study, this compound was one of six major lignans from Schisandra that demonstrated a clear protective effect against acetaminophen-induced hepatotoxicity in mice. capes.gov.br This hepatoprotection was characterized by morphological and biochemical improvements. capes.gov.br Furthermore, studies on a Schisandra lignan (B3055560) extract (SLE), in which this compound is a primary component, showed protection against acute liver injury in mice induced by carbon tetrachloride (CCl4). nih.gov The protective mechanism of the lignan extract involved reducing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and mitigating pathological changes in the liver. nih.gov

Regulation of Liver Regeneration Pathways

While extracts from Schisandra sphenanthera and the related compound Schisandrol B have been shown to facilitate liver regeneration after partial hepatectomy in mice, current pre-clinical literature based on available search results does not provide direct evidence for the role of isolated this compound in regulating liver regeneration pathways. nih.govnih.govovid.com Research on Schisandrol B indicates it promotes the restoration of liver mass by improving the levels of growth factors and activating signaling pathways like STAT3/Akt/MAPK, but similar specific investigations for this compound are not prominently documented. nih.gov

Mechanisms of Anti-fibrotic Action (e.g., TGF-β signaling)

Transforming growth factor-β (TGF-β) signaling is a master pathway in the development of fibrosis, a condition characterized by excessive scarring and extracellular matrix deposition. nih.govmdpi.commdpi.com While direct studies on the effect of this compound on hepatic fibrosis are limited in the available research, its potent activity on the core TGF-β pathway has been demonstrated in other contexts. A significant study revealed that this compound inhibits pulmonary fibrosis by suppressing the TGF-β signaling pathway. This finding, although in a different organ system, highlights a key molecular capability of this compound to interfere with a fundamental pro-fibrotic mechanism that is also crucial in liver fibrosis. mdpi.com

Modulation of Hepatic Detoxification Enzymes (e.g., CYP activities)

The liver's ability to metabolize drugs and toxins is heavily reliant on the cytochrome P450 (CYP) family of enzymes. This compound has been shown to directly modulate the activity of these enzymes. The protective effect of this compound against acetaminophen-induced liver damage is partially attributed to its ability to inhibit the enzymatic activities of specific CYP450 isoforms responsible for converting acetaminophen into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). capes.gov.br In vitro experiments using mouse liver microsomes have shown that this compound can inhibit the activity of CYP2E1, CYP1A2, and CYP3A11. capes.gov.br Further studies in a cell-free system confirmed that this compound inhibits human CYP3A4 activity. researchgate.net

Table 1: Effect of this compound on Cytochrome P450 (CYP) Enzyme Activity

Enzyme Effect Experimental System Citation
CYP3A4 Inhibition Cell-free system researchgate.net
CYP2E1 Inhibition Mouse liver microsomes capes.gov.br
CYP1A2 Inhibition Mouse liver microsomes capes.gov.br
CYP3A11 Inhibition Mouse liver microsomes capes.gov.br

Anti-inflammatory and Immunomodulatory Activities

This compound exerts significant anti-inflammatory and immunomodulatory effects by intervening in key signaling cascades and suppressing the production of inflammatory molecules.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are critical signaling pathways that regulate the expression of numerous pro-inflammatory genes. Lignan extracts from Schisandra, which include this compound as a major constituent, have been found to alleviate inflammation by regulating the NF-κB and JNK (a MAPK family member) signaling pathways. nih.gov RNA-sequencing analysis has confirmed that this compound contributes to the downregulation of genes related to the NF-κB and MAPK signaling pathways, although the effect of the whole plant extract was noted as being more potent. frontiersin.org

Suppression of Pro-inflammatory Mediators (e.g., COX-2, MMPs, Cytokines like IL-1β, IL-6, TNF-α)

The anti-inflammatory action of this compound is further demonstrated by its ability to suppress the production of specific molecules that drive the inflammatory response. In models of liver inflammation, this compound has been shown to suppress levels of cyclooxygenase-2 (COX-2). It also inhibits the expression of matrix metalloproteinases (MMPs), such as MMP3 and MMP13, which are enzymes that degrade the extracellular matrix during inflammatory processes.

The compound also demonstrates complex immunomodulatory effects on cytokines. In a cyclophosphamide-induced immunosuppression model, treatment with this compound was able to restore the suppressed serum levels of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-2 (IL-2). In the context of toxin-induced liver injury, a Schisandra lignan extract containing this compound significantly decreased the elevated expression levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.gov This suggests that this compound can act as a modulator, either suppressing or restoring cytokine levels depending on the pathological context. frontiersin.orgfrontiersin.orgresearchgate.net

Table 2: Summary of Pro-inflammatory Mediators Modulated by this compound or Extracts Containing It

Mediator Effect Model System Citation
Cyclooxygenase-2 (COX-2) Suppression Liver inflammation model
Matrix Metalloproteinase-3 (MMP3) Suppression N/A
Matrix Metalloproteinase-13 (MMP13) Suppression N/A
Tumor Necrosis Factor-alpha (TNF-α) Suppression CCl4-induced liver injury (extract) nih.gov
Restoration Cyclophosphamide-induced immunosuppression
Interleukin-1β (IL-1β) Suppression CCl4-induced liver injury (extract) nih.gov
Restoration Cyclophosphamide-induced immunosuppression
Interleukin-6 (IL-6) Suppression CCl4-induced liver injury (extract) nih.gov
Interleukin-2 (IL-2) Restoration Cyclophosphamide-induced immunosuppression

Enhancement of Macrophage Phagocytosis and Antibody Formation

In a study involving mice with cyclophosphamide-induced immunosuppression, administration of this compound led to a significant improvement in the phagocytic function of macrophages. nih.gov This model simulates a state of weakened immunity, and the results indicate that this compound can help restore the cellular scavenging activity that is crucial for clearing pathogens and cellular debris. The treatment was observed to increase the number of white blood cells and improve lymphocyte proliferation, which are indicative of a bolstered immune defense. nih.gov While the direct promotion of antibody formation is suggested by modern pharmacological studies, detailed mechanistic insights from recent pre-clinical models remain an area for further investigation. nih.gov

Table 1: Observed Effects of this compound on Macrophage Phagocytosis


Pre-clinical ModelKey FindingReference
Cyclophosphamide-induced immunosuppressive miceSignificantly improved the phagocytosis of macrophages. nih.gov

Regulation of Transcription Factor Networks in Immune Response

The immunomodulatory effects of this compound are underpinned by its ability to regulate complex gene networks at the transcriptional level. Research has elucidated that this compound can modulate the expression of key transcription factors that are pivotal in orchestrating immune functions. nih.gov

In a study on cyclophosphamide-induced immunosuppressed mice, this compound was found to alleviate immunosuppression by regulating the protein expression of several crucial transcription factors in spleen tissue. nih.gov A transcription factor target gene regulatory network was constructed based on differentially expressed genes, which identified key nodes influenced by this compound. nih.govnih.gov The investigation highlighted the regulation of transcription factors such as Jun, Trp53, and Creb1, along with Atf4 and E2f2. nih.gov These transcription factors are involved in diverse cellular processes, including cell proliferation, apoptosis, and stress responses, which are integral to a functioning immune system. By modulating these networks, this compound appears to influence multiple genes and pathways, contributing to the restoration of immune homeostasis. nih.gov

Table 2: Key Transcription Factors Regulated by this compound in Immune Response


Transcription FactorObserved EffectPre-clinical ModelReference
JunProtein expression regulated by this compound.Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov
Trp53Protein expression regulated by this compound.Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov
Creb1Protein expression regulated by this compound.Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov
Atf4Identified as a key regulated transcription factor.Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov
E2f2Identified as a key regulated transcription factor.Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov

Antioxidant Activities

This compound is recognized for its significant antioxidant properties, which contribute to its protective effects in various pathological models. Its antioxidant mechanism is multifaceted, involving the direct scavenging of harmful free radicals and, more prominently, the enhancement of the body's own endogenous antioxidant defense systems. nih.govnih.govmdpi.com

Upregulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866), SOD, Catalase, Nrf2 pathway)

A primary mechanism of this compound's antioxidant action is the upregulation of the cellular endogenous antioxidant machinery. This includes enhancing the activity and levels of key antioxidant enzymes such as glutathione peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govresearchgate.netglisodin.orgresearchgate.netnih.gov

In a mouse model of myocardial ischemia/reperfusion, this compound treatment significantly increased the levels of GSH-Px. nih.gov Other studies on related compounds from Schisandra chinensis have consistently shown an increase in SOD and glutathione (GSH) levels. researchgate.netnih.gov

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is central to this protective effect. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com this compound has been shown to promote the activation of the Nrf2 pathway, leading to the increased transcription of downstream antioxidant enzymes. researchgate.netresearchgate.net This activation helps cells combat oxidative stress and maintain redox homeostasis. nih.gov

Attenuation of Oxidative Stress Markers

Consistent with its ability to scavenge ROS and boost endogenous defenses, this compound effectively attenuates key markers of oxidative stress. A prominent marker, malondialdehyde (MDA), which is a product of lipid peroxidation and indicates damage to cell membranes, is consistently reduced by this compound treatment in various pre-clinical models. nih.govresearchgate.net

In studies of myocardial injury, this compound significantly lowered elevated MDA levels, demonstrating its ability to prevent oxidative damage to cardiac tissue. nih.gov Likewise, in models of drug-induced liver injury, this compound and other Schisandra compounds decreased MDA levels, highlighting their hepatoprotective antioxidant effects. researchgate.net This reduction in lipid peroxidation is a critical outcome of its antioxidant activity, preventing the propagation of cellular damage. nih.gov

Table 3: Summary of this compound's Antioxidant Mechanisms


MechanismKey FindingPre-clinical Model/SystemReference
ROS ScavengingDecreased levels of reactive oxygen species (ROS).Myocardial Ischemia/Reperfusion nih.gov
Endogenous System UpregulationIncreased glutathione peroxidase (GSH-Px) levels.Myocardial Ischemia/Reperfusion nih.gov
Endogenous System UpregulationIncreased superoxide dismutase (SOD) and glutathione (GSH).Drug-Induced Liver Injury researchgate.net
Endogenous System UpregulationActivates the Nrf2 antioxidant pathway.Various cell and animal models[8, 9]
Marker AttenuationReduced levels of malondialdehyde (MDA).Myocardial Ischemia/Reperfusion, Drug-Induced Liver Injury[1, 9]

Cardioprotective Activities

This compound demonstrates significant cardioprotective properties in various pre-clinical models of heart injury, including myocardial ischemia/reperfusion (I/R) and cardiac hypertrophy. nih.govnih.govnih.gov Its protective mechanisms are largely attributed to its potent antioxidant and anti-apoptotic activities.

In animal models of acute myocardial ischemia, this compound treatment significantly reduced the infarct size, preserved cardiac function, and improved biochemical indicators associated with heart damage. nih.govnih.gov It was shown to protect against I/R-induced myocardial apoptosis by upregulating the 14-3-3θ protein, which plays a role in inhibiting cell death pathways. nih.govresearchgate.net This was accompanied by a reduction in cleaved caspase-3 expression and an increase in the protective Bcl-2/Bax ratio. nih.gov Furthermore, this compound was found to facilitate the activation of the pro-survival PI3K/Akt signaling pathway while inhibiting the expression of the ROS-generating enzyme NOX2 in the context of myocardial ischemia. nih.govnih.gov

This compound also shows potential in mitigating pathological cardiac hypertrophy, which is an adaptive response to pressure overload that can lead to heart failure. nih.govnih.govresearchgate.net In a mouse model of chronic heart failure induced by isoproterenol, a related compound, Schisandrin A, ameliorated myocardial hypertrophy and improved cardiac function. nih.gov This effect was linked to the inhibition of myocardial hypertrophy markers such as ANP, BNP, and β-MHC. nih.gov

Table 4: Cardioprotective Effects of this compound in Pre-clinical Models


Cardiovascular ConditionModelObserved Protective EffectMolecular MechanismReference
Myocardial Ischemia/Reperfusion InjuryMouse MI/R model; H9c2 cells with H/R injuryReduced infarct size, improved cardiac function, decreased apoptosis.Upregulation of 14-3-3θ, inhibition of apoptosis (↓ cleaved caspase-3, ↑ Bcl-2/Bax), inhibition of oxidative stress (↓ ROS, ↓ MDA, ↑ GSH-Px). nih.gov
Acute Myocardial IschemiaMouse AMI model; H9c2 cells with OGDDecreased infarct size, preserved cardiac function, reduced apoptosis.Activation of PI3K/Akt pathway, inhibition of NOX2 expression.[2, 3]
Chronic Heart Failure / Cardiac HypertrophyMouse CHF model (Isoproterenol-induced)Ameliorated myocardial hypertrophy, improved cardiac function.Inhibition of hypertrophy markers (ANP, BNP, β-MHC) (studied with Schisandrin A). mdpi.com

Protection Against Myocardial Ischemia-Reperfusion Injury

This compound has demonstrated significant cardioprotective effects in pre-clinical models of myocardial ischemia-reperfusion (I/R) injury. This condition, which arises from the restoration of blood flow to previously ischemic heart tissue, can paradoxically lead to further myocardial damage. youtube.com Studies in animal models, such as mice with acute myocardial ischemia (AMI) induced by coronary artery ligation, have shown that treatment with this compound can significantly reduce the size of the myocardial infarct. nih.govnih.gov This reduction in tissue damage is a critical indicator of its protective capabilities.

In these models, this compound administration has been associated with the preservation of cardiac function and improvements in key biochemical markers related to heart injury. nih.gov The compound's ability to mitigate the damage caused by I/R injury suggests its potential as a therapeutic agent in conditions like myocardial infarction. dntb.gov.ua The protective effects are attributed to its multifaceted mechanism of action, which includes reducing oxidative stress and inflammation, key pathological components of I/R injury. nih.gov

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Pre-clinical Models
Pre-clinical ModelKey FindingsReference
Acute Myocardial Ischemia (AMI) mice (coronary artery ligation)Significantly decreased infarct size, preserved cardiac function, and improved biochemical indicators. nih.gov
Rat model of Myocardial Ischemia/Reperfusion (I/R)A related compound, Schisandrin B, reduced myocardial infarct size via the PI3K/Akt pathway. nih.gov

Modulation of Cardiomyocyte Apoptosis

A primary mechanism through which this compound exerts its cardioprotective effects is by inhibiting apoptosis, or programmed cell death, of cardiomyocytes. In the context of myocardial I/R injury, a significant loss of heart muscle cells occurs due to apoptosis. nih.gov Pre-clinical studies have shown that this compound can significantly decrease the apoptotic index in cardiomyocytes subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia. nih.gov

The anti-apoptotic action of this compound is linked to its ability to regulate the expression of key proteins in the Bcl-2 family. nih.govfrontiersin.org Specifically, it has been observed to modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. dntb.gov.ua An increase in the Bcl-2/Bax ratio is a well-established mechanism for preventing apoptosis. A related compound, Schisandrin B, has been shown to decrease the Bax/Bcl-2 ratio and the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This modulation of apoptotic pathways helps to preserve the viability of cardiomyocytes, thereby limiting the extent of myocardial damage following an ischemic event. nih.gov

Table 2: Modulation of Cardiomyocyte Apoptosis by this compound
Experimental ModelMolecular MechanismOutcomeReference
OGD-treated H9c2 cardiomyocytesDecreased apoptotic index.Inhibition of cardiomyocyte apoptosis. nih.gov
Rat model of Myocardial I/R (Schisandrin B)Decreased Bax/Bcl-2 ratio and cleaved caspase-3 expression.Protection of myocardial tissue from I/R injury. nih.gov

Activation of NO-cGMP Signaling Pathway for Vascular Smooth Muscle Relaxation

This compound has been found to induce relaxation of vascular smooth muscle, a process crucial for vasodilation and the regulation of blood pressure. nih.gov This effect is mediated, at least in part, through the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.govyoutube.com In pre-clinical studies using rat thoracic aorta, extracts of Schisandra chinensis containing this compound caused a concentration-dependent relaxation in both endothelium-intact and -denuded aortas. nih.gov

Regulation of Specific Protein Expression (e.g., 14-3-3θ)

Further investigation into the molecular targets of this compound has identified the 14-3-3θ protein as a key player in its cardioprotective mechanism. 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in various cellular processes, including signal transduction, cell cycle control, and apoptosis. frontiersin.org

In the context of myocardial I/R injury, the expression of 14-3-3θ has been found to be decreased. This compound treatment has been shown to upregulate the expression of 14-3-3θ in cardiomyocytes. This upregulation is crucial for the anti-apoptotic effects of this compound, as knockdown of 14-3-3θ with siRNA has been shown to weaken its protective effects against hypoxia/reoxygenation-induced cardiomyocyte apoptosis. This suggests that the regulation of 14-3-3θ is an important component of the signaling cascade through which this compound protects the heart from ischemic damage.

Involvement of PI3K/Akt-NOX2 Signaling Pathways

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in cardioprotection. researchgate.netmdpi.com Research has revealed that this compound can activate this pathway as part of its protective mechanism in acute myocardial ischemia. nih.gov In both AMI mouse models and in vitro studies with OGD-treated cardiomyocytes, this compound was found to promote the activation of PI3K/Akt. nih.gov

Concurrently, this compound has been shown to inhibit the expression of NADPH oxidase 2 (NOX2). nih.gov NOX2 is a major source of reactive oxygen species (ROS) in the cardiovascular system, and its overactivity contributes to oxidative stress and tissue damage during I/R injury. By activating the pro-survival PI3K/Akt pathway and inhibiting the ROS-producing NOX2, this compound demonstrates a dual mechanism for mitigating myocardial damage. nih.gov A related compound, Schisandrin B, has also been shown to protect against myocardial I/R injury via the PI3K/Akt pathway. nih.gov

Anti-Cancer and Multi-Drug Resistance (MDR) Reversal Activities

Reversal of P-glycoprotein-Mediated Drug Resistance

In the field of oncology, a significant challenge is the development of multidrug resistance (MDR) in cancer cells, which often involves the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov this compound has been identified as a potent agent for reversing P-gp-mediated MDR. nih.govresearchgate.net

Studies on P-gp-overexpressing cancer cells have demonstrated that this compound can enhance the cytotoxicity of chemotherapeutic drugs that are substrates of P-gp. nih.gov It achieves this without reducing the expression of P-gp itself. researchgate.net Instead, the mechanism of action involves interfering with the function of the P-gp-substrate complexes. nih.gov this compound has been shown to increase the intracellular retention of P-gp substrates, such as rhodamine 123. nih.gov It also stimulates the basal ATPase activity of P-gp, suggesting it may act as a substrate-like molecule. nih.gov However, it does not act as a competitive inhibitor for other P-gp substrates like verapamil. nih.gov These findings indicate that this compound allosterically modulates P-gp function, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. nih.govresearchgate.net

Table 3: Reversal of P-glycoprotein-Mediated Drug Resistance by this compound
Cancer Cell LineEffect of this compoundMolecular MechanismReference
P-gp-MDR HepG2-DR cellsEnhanced cytotoxicity of P-gp substrate drugs (e.g., vinblastine).Interferes with the function of P-gp-substrate complexes without lowering P-gp expression. Increases intracellular retention of P-gp substrates. nih.govresearchgate.net

Targeting Signaling Pathways in MDR (e.g., NF-κB, Stat3)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Pre-clinical studies have demonstrated that this compound can counteract MDR through the modulation of key signaling pathways.

Research indicates that this compound (also referred to as Deoxyschizandrin) can reverse P-gp-mediated resistance to drugs like doxorubicin (B1662922) in breast cancer cells (MCF-7/DOX). nih.gov This reversal is achieved by blocking the NF-κB and Stat3 signaling pathways, which are implicated in the regulation of P-gp expression and function. nih.gov By inhibiting these pathways, this compound helps restore the intracellular concentration and efficacy of chemotherapeutic agents. nih.gov Further studies have shown that this compound can bind to P-gp, altering its interaction with drug substrates and thereby reversing resistance. nih.govmdpi.com Additionally, this compound has been observed to promote hepatic differentiation of human umbilical cord mesenchymal stem cells through the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, highlighting its ability to modulate STAT3 signaling in different cellular contexts. nih.gov

Induction of Apoptotic Pathways in Cancer Cells (e.g., Caspase-9, PARP cleavage)

This compound has been shown to exert anti-cancer effects by inducing apoptosis, a form of programmed cell death, in various cancer cell lines. This process involves the activation of specific molecular cascades, notably the intrinsic apoptotic pathway.

In pre-clinical models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), treatment with this compound led to a significant increase in the expression of key pro-apoptotic markers. nih.govresearchgate.net These include the activation of initiator caspase-9 and executioner caspase-3 through cleavage. nih.govresearchgate.net The activation of this caspase cascade culminates in the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein crucial for DNA repair. nih.govresearchgate.net Cleavage of PARP by caspases is a hallmark of apoptosis, ensuring that the cell's DNA repair mechanisms are inactivated, thereby committing the cell to its death program. nih.govresearchgate.net Furthermore, this compound treatment has been observed to alter the balance of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax, which further promotes the apoptotic process. nih.gov

Estrogenic Activity via Estrogen Receptor α-Dependent Signaling

This compound has been identified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like effects. Its activity is primarily mediated through the estrogen receptor α (ERα) signaling pathway.

In studies using ER-positive breast cancer cells (MCF-7), this compound was found to promote cell proliferation, an effect comparable to or even greater than that of 17β-estradiol (E2), the primary female sex hormone. nih.gov This proliferative effect was effectively blocked by the ER antagonist ICI 182,780, confirming that the action of this compound is dependent on the estrogen receptor. nih.gov Mechanistically, this compound treatment leads to the increased expression and phosphorylation of key components of downstream signaling pathways, including extracellular signal-regulated kinase (ERK), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B). nih.gov The activation of these PI3K/AKT and ERK signaling pathways, dependent on a functional ERα, appears to be the core mechanism underlying the estrogen-like effects of this compound. nih.govresearchgate.net These findings provide an experimental basis for its potential application as a phytoestrogen. nih.gov

Activities in Other Pre-clinical Disease Models

Anti-Pulmonary Fibrosis Mechanisms

Pulmonary fibrosis is a chronic and progressive lung disease characterized by the scarring of lung tissue. Pre-clinical research has identified this compound as a potent agent against pulmonary fibrosis, largely through its ability to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix.

Studies using a bleomycin-induced pulmonary fibrosis mouse model showed that this compound treatment could ameliorate the condition. Network pharmacology and molecular docking analyses have consistently pointed to the TGF-β signaling pathway as the primary target for this compound's anti-fibrotic action. In addition to pathway inhibition, this compound was found to reverse metabolic dysregulation associated with pulmonary fibrosis, particularly by rescuing disordered energy metabolism.

Anti-Osteoarthritis Effects (e.g., Inhibition of Catabolic Factors like MMPs, ADAMTS5)

Osteoarthritis (OA) is a degenerative joint disease involving the breakdown of cartilage. This compound has demonstrated protective effects in pre-clinical OA models by inhibiting the expression of key catabolic enzymes responsible for cartilage degradation.

In chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β), a condition mimicking the inflammatory environment of OA, this compound suppressed the expression of several matrix-degrading enzymes. nih.gov These include Matrix Metalloproteinases (MMPs), specifically MMP-3 and MMP-13, and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5). nih.gov These enzymes are critical in the breakdown of aggrecan and collagen, the main components of the cartilage matrix. The inhibitory effect of this compound on these catabolic factors is mediated through the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, it was shown to suppress the IL-1β-induced degradation of IκB and the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent transcription of pro-inflammatory and catabolic genes. nih.gov

Anti-Aging Mechanisms (e.g., Metabolic regulation, p19/p53/p21 pathways)

Aging is a complex biological process characterized by a progressive decline in physiological function. This compound has been investigated for its potential anti-aging properties, with evidence pointing towards its role in metabolic regulation and ameliorating age-related decline.

Studies have shown that this compound can attenuate muscle atrophy, a common feature of aging, by reducing the expression of muscle degradation factors and enhancing protein synthesis via the Akt/FoxO and Akt/70S6K pathways. researchgate.net Its role in metabolic regulation is further supported by findings that it can activate the AdipoR1/AMPK signaling pathway, which is crucial for cellular energy homeostasis. nih.gov While the extract of the Schisandra chinensis plant has been noted to reduce the activation of p53 and p21 in some contexts of tissue injury and regeneration, direct pre-clinical evidence specifically linking this compound to the p19/p53/p21 tumor suppressor pathways as a primary mechanism against organismal aging is not yet prominent in the existing literature. The anti-aging effects observed are more clearly associated with its ability to combat oxidative stress and regulate key metabolic pathways. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Schisandrol a

Comparative Analysis of Schisandrol A with Other Schisandra Lignans (B1203133)

Schisandra chinensis produces a variety of lignans with a shared dibenzocyclooctadiene skeleton but differing in their substituent groups. Comparative studies of these lignans have provided valuable insights into their structure-activity relationships.

This compound is often one of the most abundant lignans in Schisandra fruits. nih.gov In comparison to other lignans, its relative concentration can vary. For instance, while this compound content is high, Schisandrin C content is typically low. nih.gov The absorption rates of these lignans can also differ, with studies showing the apparent permeability of this compound to be lower than that of Schisandrol B, Schizandrin (B1681555) A, and Schisandrin B. bioline.org.br

In terms of bioactivity, the presence of certain functional groups appears to be critical. For example, research on the antioxidant activity of Schisandra lignans has indicated that those with phenolic hydroxyl groups exhibit significantly stronger radical-scavenging capacities. mdpi.com Specifically, this compound has been identified as a key contributor to the antioxidant activity of S. chinensis. mdpi.com

Studies on the inhibition of P-glycoprotein, a protein associated with multidrug resistance in cancer, have shown that specific structural features are important. Lignans with a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group are more effective inhibitors. researchgate.netmdpi.com Furthermore, for anti-platelet activating factor (PAF) activity, strong effects are observed in lignans that lack an ester group at C-6, a hydroxyl group at C-7, or a methylenedioxy moiety, and possess an R-biphenyl configuration. researchgate.netnih.gov A derivative of this compound, 6(7)-Dehydrothis compound, demonstrated the highest activity in one such study. researchgate.netnih.gov

The following table provides a comparative overview of this compound and other notable Schisandra lignans.

Lignan (B3055560)Key Structural Differences from this compoundNotable Activity Differences
Schisandrol B Isomeric form of this compound.Higher apparent permeability than this compound. bioline.org.br
Schisantherin A Different substitution pattern on the aromatic rings.Significantly higher levels in S. sphenanthera compared to S. chinensis. mdpi.com
Schisandrin A Lacks the hydroxyl group present in this compound.Higher apparent permeability than this compound. bioline.org.br
Gomisin N Contains an acyloxy group at C-6.Identified as a potent P-glycoprotein inhibitor. researchgate.net
Deoxyschizandrin Lacks a hydroxyl group at C-7.Shown to be an effective P-glycoprotein inhibitor. researchgate.net

Identification of Key Structural Moieties for Specific Pharmacological Activities

Through extensive SAR studies, researchers have pinpointed several structural components of this compound and related lignans that are critical for their various pharmacological effects.

Antioxidant Activity : The presence of phenolic hydroxyl groups is a significant factor for the radical-scavenging ability of Schisandra lignans. mdpi.com this compound, which possesses such a group, is a major contributor to the antioxidant properties of S. chinensis. mdpi.com

P-glycoprotein Inhibition : For effective inhibition of P-glycoprotein, three main structural features have been identified: a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group. researchgate.netmdpi.com The anticancer activity of these lignans is diminished by the presence of a hydroxyl group at the C7 position, which increases hydrophilicity and reduces permeability. mdpi.com

Anti-Platelet Activating Factor (PAF) Activity : Strong PAF antagonistic activity is associated with lignans that have an R-biphenyl configuration and lack an ester group at C-6, a hydroxyl group at C-7, or a methylenedioxy moiety. researchgate.netnih.gov

Hepatoprotective Effects : While the specific moieties for hepatoprotection are still under investigation, this compound has been shown to mitigate drug-induced liver injury by regulating various signaling pathways and inhibiting oxidative stress. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools in elucidating the SAR of this compound. nih.govcreative-biolabs.comresearchgate.net These approaches allow for the simulation and prediction of how a ligand, such as this compound, interacts with the binding site of a target protein. nih.govmdpi.com

Molecular docking studies have been employed to understand the mechanisms behind the observed pharmacological activities of this compound. For instance, in the context of drug-induced liver injury, molecular docking has shown that this compound can bind with high affinity to several key enzymes and proteins involved in the inflammatory and oxidative stress pathways. researchgate.net These targets include COX-2, ALOX5, and various cytochrome P450 enzymes. researchgate.net The favorable binding energies observed in these simulations suggest that this compound has the potential to inhibit the activity of these proteins, which aligns with the experimental findings of its hepatoprotective effects. researchgate.netnih.gov

These computational models not only help to explain the biological activity of existing compounds but also guide the design of new, more potent, and selective derivatives. oncodesign-services.com By understanding the key interactions at a molecular level, medicinal chemists can rationally modify the structure of this compound to enhance its therapeutic properties. wikipedia.org

Advanced Analytical Methodologies for Schisandrol a Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of Schisandrol A analysis, enabling its isolation from the intricate chemical matrix of its natural source and biological environments.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely utilized and reliable method for the quantitative analysis of this compound. mdpi.comresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (often a mixture of acetonitrile (B52724) and water). mdpi.com The separated compounds are then detected based on their UV absorbance at a specific wavelength, commonly 220 nm or 250 nm. chrom-china.comresearchgate.net

The Chinese Pharmacopoeia specifies HPLC for determining the content of several lignans (B1203133) in Schisandra chinensis, with this compound being a key quality control marker. mdpi.commdpi.com In various studies, HPLC-DAD has been successfully employed to quantify this compound in different parts of the S. chinensis plant, including fruits, seeds, leaves, and stems, as well as in various herbal preparations. researchgate.netfrontiersin.org The method's validation typically demonstrates good linearity, precision, repeatability, and accuracy, making it suitable for routine quality control. nih.gov For instance, a study developing an HPLC-DAD method for ten lignans, including this compound, reported a linearity range of up to 175 μg/mL with a correlation coefficient (R²) of at least 0.9991. mdpi.com

Table 1: Example of HPLC-DAD Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm × 4.6 mm, 5 μm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm
Injection Volume 20 μL

Note: This table represents a typical set of parameters and may vary between specific methods.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 μm), UPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. frontiersin.org This technique is particularly advantageous for the analysis of complex mixtures containing multiple lignans, such as those found in S. chinensis extracts. mdpi.com

UPLC methods have been developed for the simultaneous determination of multiple Schisandra lignans, including this compound. frontiersin.org These methods are crucial for comprehensive quality evaluation and for studying the synergistic effects of different components. mdpi.com The enhanced separation efficiency of UPLC allows for better differentiation of closely related lignan (B3055560) isomers, which can be challenging with traditional HPLC. frontiersin.org

Rapid Resolution Liquid Chromatography (RRLC)

Rapid Resolution Liquid Chromatography (RRLC) is another high-efficiency liquid chromatography technique that offers significant improvements in speed and resolution compared to conventional HPLC. researchgate.net Similar to UPLC, RRLC employs columns with smaller particle sizes to achieve faster separations without compromising performance. nih.gov

RRLC has been effectively used for the quality control of Schisandra species by providing rapid and reliable quantification of major lignans, including this compound. researchgate.net One study utilized an RRLC method with a ZORBAX Eclipse Plus C18 column (1.8 μm) to achieve baseline separation of seven key lignans in under 15 minutes. researchgate.net The method demonstrated excellent recovery and precision, highlighting its suitability for high-throughput analysis. researchgate.net

Mass Spectrometry-Based Characterization and Quantification

The coupling of liquid chromatography with mass spectrometry (MS) has revolutionized the analysis of this compound, providing unparalleled sensitivity and specificity for its detection and structural elucidation, especially in complex biological systems.

LC-MS/MS and UPLC-Q-TOF/MS for Pharmacokinetic and Metabolomic Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for pharmacokinetic studies of this compound. eurekaselect.com This technique allows for the highly sensitive and selective quantification of the parent compound and its metabolites in biological fluids like plasma and urine. chrom-china.comeurekaselect.com The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. eurekaselect.com LC-MS/MS methods have been developed to simultaneously quantify multiple Schisandra lignans in rat plasma, with calibration curves for this compound typically ranging from 10 to 200 ng/mL. eurekaselect.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful tool for metabolomic studies. researchgate.netnih.gov This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in the identification of unknown metabolites. researchgate.netnih.gov In studies investigating the therapeutic mechanisms of this compound, UPLC-Q-TOF/MS has been instrumental in identifying numerous metabolites in mouse plasma. researchgate.netnih.gov For instance, one study identified 17 potential metabolites of this compound, revealing that hydroxylation and demethylation are major metabolic pathways. nih.gov

Table 2: Key LC-MS Techniques and Their Applications in this compound Research

TechniqueApplicationKey Findings
LC-MS/MS PharmacokineticsSimultaneous quantification of this compound and other lignans in rat plasma. eurekaselect.com
UPLC-Q-TOF/MS MetabolomicsIdentification of 17 metabolites of this compound in mice, indicating hydroxylation and demethylation pathways. researchgate.netnih.govnih.gov
RRLC-QTOF/MS Pharmacokinetics and DistributionCharacterized rapid absorption and long half-life of this compound in rats. nih.gov

Application in Complex Biological Matrices

Analyzing this compound and its metabolites in complex biological matrices such as plasma, urine, and tissues presents significant analytical challenges due to the low concentrations of analytes and the presence of interfering endogenous substances. chrom-china.commdpi.com Advanced analytical methods are crucial for overcoming these challenges.

LC-MS/MS and UPLC-Q-TOF/MS have proven to be highly effective for the determination of this compound in these complex samples. researchgate.nettandfonline.com The high selectivity of these methods minimizes matrix effects, while their high sensitivity allows for the detection of compounds at very low levels (ng/mL or even pg/mL). chrom-china.com Sample preparation techniques, such as solid-phase extraction (SPE) or protein precipitation, are often employed to clean up the samples before analysis, further enhancing the reliability of the results. chrom-china.com These advanced methodologies have enabled detailed investigations into the pharmacokinetic profiles, tissue distribution, and metabolic fate of this compound, providing critical insights into its biological activity. researchgate.netnih.gov

Omics Technologies in this compound Research

Modern analytical approaches, particularly "omics" technologies, have become indispensable in elucidating the complex mechanisms of action of natural compounds like this compound. These high-throughput methods allow for a comprehensive view of the molecular changes induced by the compound, moving beyond single-target-based research to a more holistic, systems-level understanding.

Integration of Metabolomics for Mechanistic Discovery

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, has proven to be a powerful tool for discovering the therapeutic mechanisms of this compound. By analyzing the global metabolic alterations in response to this compound treatment, researchers can identify key biomarkers and perturbed metabolic pathways, offering insights into its pharmacological effects. mdpi.com

Studies have employed mass spectrometry-based metabolomics to investigate the effects of this compound in various models, including pulmonary fibrosis and aging. mdpi.comnih.gov In a study on bleomycin-induced pulmonary fibrosis in mice, treatment with this compound led to the normalization of 32 distinct metabolites. nih.govresearchgate.net These biomarkers were found to be primarily involved in energy metabolism and several amino acid metabolism pathways, such as glycine, serine, and threonine metabolism; arginine and proline metabolism; and beta-alanine (B559535) metabolism. dovepress.com This was the first report suggesting that this compound exerts its therapeutic effects in pulmonary fibrosis by rectifying disordered energy metabolism. nih.govresearchgate.net

Similarly, a metabolomics study on aging rats induced by d-galactose (B84031) identified 15 potential biomarkers that were altered. nih.gov Following administration of Schisandra chinensis lignans, of which this compound is a major component, 13 of these biomarkers returned to normal levels. nih.gov The analysis revealed that the anti-aging effects might be linked to the modulation of energy, amino acid, lipid, and phospholipid metabolism. nih.gov These findings underscore the utility of metabolomics in uncovering the systemic effects of this compound and identifying novel mechanisms of action. mdpi.comnih.govnih.gov

Table 1: Summary of Metabolomics Findings for this compound

Condition StudiedAnalytical MethodKey FindingsAffected Metabolic PathwaysReference
Pulmonary FibrosisUPLC-MS/MS32 biomarkers reversed to normal levels after this compound treatment.Energy metabolism, Glycine, serine and threonine metabolism, Arginine and proline metabolism, Beta-alanine metabolism. nih.govresearchgate.netdovepress.com
AgingRRLC-Q-TOF-MS15 biomarkers identified; 13 recovered to normal levels after treatment.Energy metabolism, Amino acid metabolism, Lipid metabolism, Phospholipid metabolism. nih.gov

Network Pharmacology and Molecular Docking for Target Identification

Network pharmacology is a computational approach that investigates the complex interactions between drug compounds, biological targets, and disease networks. nih.gov This methodology, often combined with molecular docking, has been instrumental in identifying the potential molecular targets and signaling pathways through which this compound exerts its therapeutic effects. researchgate.netnih.gov

In research on drug-induced liver injury (DILI), an integrated approach using network pharmacology and molecular docking was employed to explore the protective mechanisms of this compound. researchgate.netnih.gov The analysis predicted several key molecular targets. Molecular docking simulations confirmed that this compound could bind with high affinity to proteins such as cyclooxygenase-2 (COX-2), arachidonate (B1239269) 5-lipoxygenase (ALOX5), several cytochrome P450 enzymes (CYP2E1, CYP2C9, CYP2C19), and key signaling proteins like Nrf2, MAPK14, and MAPK8. researchgate.netnih.gov These findings suggest that this compound's hepatoprotective role involves regulating the TNF signaling pathway, reducing oxidative stress, and inhibiting inflammation. researchgate.netnih.gov

Similarly, network pharmacology studies on idiopathic pulmonary fibrosis (IPF) pointed towards the TGF-β signaling pathway as a primary target of this compound. nih.govnih.gov This was further supported by molecular docking analyses and subsequent experimental verification, which confirmed that this compound can inhibit pulmonary fibrosis by modulating this pathway. nih.gov In the context of immune function, network analysis has been used to construct transcription factor regulatory networks, identifying key regulators like Jun, Trp53, and Creb1 as being modulated by this compound. frontiersin.orgresearchgate.net

These computational techniques allow for the efficient screening of numerous potential targets, providing a theoretical basis for further experimental validation and a deeper understanding of the compound's polypharmacological nature. nih.govfrontiersin.org

Table 2: Potential Molecular Targets of this compound Identified via Network Pharmacology and Molecular Docking

Therapeutic AreaIdentified Potential TargetsKey Signaling PathwayReference
Drug-Induced Liver InjuryCOX-2, ALOX5, CYP2E1, CYP2C9, CYP2C19, EGFR, SRC, Nrf2, MAPK14, MAPK8, HSP90B1, HSP90AA1, GSTA2TNF signaling pathway researchgate.netnih.gov
Pulmonary FibrosisTGF-β signaling pathway componentsTGF-β signaling pathway nih.govresearchgate.netdovepress.comnih.gov
Immune RegulationJun, Trp53, Creb1, Atf4, E2f2Transcription Factor Regulatory Networks frontiersin.orgresearchgate.net
Diabetic Kidney DiseaseTNF-α, IL-6, IL-1β, IL-10, AGEsAGEs/RAGE signaling pathway tandfonline.com

Q & A

Q. What are the optimal methods for isolating Schisandrol A from plant sources, and how is purity validated?

Methodological Answer: this compound is typically isolated from Schisandra chinensis using octadecylsilyl (ODS) column chromatography combined with preparative high-performance liquid chromatography (HPLC). This method yields high-purity this compound (e.g., 95.2% purity) and minimizes co-elution of structurally similar lignans. Purity is validated via UPLC-Q-TOF/MS for accurate mass identification and HPLC-UV for quantification. Cytotoxicity assays (e.g., against HepG2 cells) can further confirm bioactivity consistency across purification batches .

Q. How is the chemical structure of this compound characterized in natural product research?

Methodological Answer: Structural elucidation involves spectroscopic techniques such as nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis and mass spectrometry (MS) for molecular weight determination. Advanced hyphenated methods like UPLC-Q-TOF/MS integrate chromatographic separation with high-resolution mass data, enabling differentiation of this compound from isomers (e.g., Schisandrol B) based on fragmentation patterns .

Q. What in vitro models are commonly used to assess this compound’s anticancer activity?

Methodological Answer: Hepatocellular carcinoma cell lines (e.g., HepG2, Bel-7402) are standard models due to this compound’s reported cytotoxicity. Experimental designs should include dose-response curves (e.g., 10–100 μM) and controls for solvent effects. Cell viability is quantified via MTT or CCK-8 assays, with IC50 values calculated using nonlinear regression analysis. Consistency across biological replicates is critical to mitigate plate-to-plate variability .

Advanced Research Questions

Q. How does this compound modulate the TGF-β signaling pathway in pulmonary fibrosis, and what experimental evidence supports this?

Methodological Answer: this compound suppresses TGF-β1-induced Smad2/3 phosphorylation and downstream fibrotic markers (e.g., α-SMA, collagen I) in vitro. Researchers should use TGF-β1-stimulated human lung fibroblasts (e.g., MRC-5) and validate findings via Western blot and qPCR. In vivo, bleomycin-induced murine models require histological staining (Masson’s trichrome) and hydroxyproline assays to quantify collagen deposition. Network pharmacology can identify additional targets (e.g., PI3K/AKT), but orthogonal validation (e.g., siRNA knockdown) is essential .

Q. What are the challenges in validating this compound’s pharmacokinetics in vivo, and how can they be addressed?

Methodological Answer: Low oral bioavailability due to poor solubility and first-pass metabolism is a key challenge. Methodological solutions include:

  • Formulation : Nanoemulsions or liposomes to enhance solubility.
  • Analytical Methods : LC-MS/MS for plasma quantification with sensitivity ≥1 ng/mL.
  • Sampling Design : Frequent time-point sampling (0–24 hrs) to capture absorption phases.
  • Metabolite Screening : HRMS to identify phase I/II metabolites in liver microsomes .

Q. How should researchers address discrepancies in cytotoxicity data between this compound purification methods?

Methodological Answer: Contradictions may arise from residual solvents or co-eluted impurities. Solutions include:

  • Replicate Experiments : Test multiple batches of ODS- and resin-purified samples.
  • Bioactivity-Guided Fractionation : Isolate subfractions to pinpoint active compounds.
  • Multivariate Analysis : PCA or PLS-DA to correlate chemical profiles with bioactivity .

Q. What multi-omics approaches are suitable for studying this compound’s systemic effects?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s polypharmacology. For example:

  • Transcriptomics : Identify differentially expressed genes in TGF-β-treated fibroblasts.
  • Metabolomics : Track changes in glycolysis/TCA cycle intermediates in cancer cells.
  • Network Analysis : Use tools like STRING or Cytoscape to visualize pathway cross-talk .

Q. How to design a dose-response study for this compound to balance efficacy and toxicity?

Methodological Answer:

  • In Vitro : Use a logarithmic concentration range (e.g., 1–100 μM) with ≥6 doses. Include positive controls (e.g., doxorubicin for cytotoxicity).
  • In Vivo : Apply the OECD 423 guideline for acute toxicity, starting at 300 mg/kg. Monitor organ histopathology and serum biomarkers (ALT, AST).
  • Statistical Models : Fit data to sigmoidal (Hill) curves for EC50/LC50 calculation. Compare slopes to assess therapeutic windows .

Data Presentation Guidelines

  • Tables : Include raw cytotoxicity data (IC50 values ± SEM) and purification yields.
  • Figures : Use line graphs for dose-response curves and heatmaps for omics data.
  • Reproducibility : Document HPLC gradients, MS parameters, and cell culture conditions in supplementary materials .

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Schisandrol A

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